5-Bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester 5-Bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18804429
InChI: InChI=1S/C14H20BBrO4/c1-13(2)14(3,4)20-15(19-13)10-6-11(16)8-12(7-10)18-9-17-5/h6-8H,9H2,1-5H3
SMILES:
Molecular Formula: C14H20BBrO4
Molecular Weight: 343.02 g/mol

5-Bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester

CAS No.:

Cat. No.: VC18804429

Molecular Formula: C14H20BBrO4

Molecular Weight: 343.02 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester -

Specification

Molecular Formula C14H20BBrO4
Molecular Weight 343.02 g/mol
IUPAC Name 2-[3-bromo-5-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C14H20BBrO4/c1-13(2)14(3,4)20-15(19-13)10-6-11(16)8-12(7-10)18-9-17-5/h6-8H,9H2,1-5H3
Standard InChI Key NHDMQELDMJCFDV-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCOC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[3-bromo-5-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects its pinacol boronic ester backbone. The boronate group is stabilized by the pinacol ligand (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), while the aryl ring features bromine and methoxymethoxy groups at the 3- and 5-positions, respectively . Key structural identifiers include:

PropertyValueSource
Molecular FormulaC₁₄H₂₀BBrO₄
Molecular Weight343.02 g/mol
Canonical SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCOC
InChI KeyNHDMQELDMJCFDV-UHFFFAOYSA-N
Purity (Commercial)≥95%

The methoxymethoxy group (–OCH₂OCH₃) enhances solubility in polar aprotic solvents, while the bromine atom provides a site for further functionalization via halogen-exchange reactions.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of 5-bromo-3-(methoxymethoxy)phenylboronic acid pinacol ester typically involves:

  • Introduction of the Methoxymethoxy Group: Protection of a phenolic –OH group using chloromethyl methyl ether (MOMCl) under basic conditions.

  • Bromination: Electrophilic aromatic bromination at the 5-position using Br₂ or N-bromosuccinimide (NBS).

  • Boronation: Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) catalyzed by palladium complexes.

While detailed protocols are proprietary, the reaction sequence emphasizes regioselectivity and boron group stabilization. Commercial suppliers report yields exceeding 70% for multi-gram batches .

Scalability and Challenges

Industrial production faces challenges in controlling boronate ester hydrolysis during workup. Anhydrous conditions and low temperatures (<0°C) are critical to minimize decomposition .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound’s primary application lies in Suzuki-Miyaura reactions, where it couples with aryl halides (e.g., bromoarenes) to form biaryl structures. For example:
Ar–Br+B(OR)2–Ar’Pd catalystAr–Ar’+B(OR)2–Br\text{Ar–Br} + \text{B(OR)}_2\text{–Ar'} \xrightarrow{\text{Pd catalyst}} \text{Ar–Ar'} + \text{B(OR)}_2\text{–Br}
The methoxymethoxy group improves solubility in tetrahydrofuran (THF) and dimethylformamide (DMF), facilitating homogeneous catalysis .

Functional Group Compatibility

The bromine atom remains inert under standard coupling conditions, enabling sequential functionalization. Post-coupling deprotection of the methoxymethoxy group (e.g., using HCl/MeOH) yields free phenols for further derivatization.

Hazard CodeRisk DescriptionPrecautionary Measures
H315Causes skin irritationWear protective gloves/clothing
H319Causes serious eye irritationUse eye/face protection
H335May cause respiratory irritationUse in well-ventilated areas

Comparison with Structural Analogs

3,5-Bis(methoxycarbonyl)phenylboronic Acid Pinacol Ester

This analog (CAS 944392-68-1) replaces bromine and methoxymethoxy groups with methoxycarbonyl (–COOMe) substituents. The electron-withdrawing carbonyl groups reduce boron’s electrophilicity, slowing transmetalation in Suzuki reactions compared to the brominated derivative .

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